Dihydroergotoxine (mesylate)

multi-infarct dementia organic brain syndrome cognitive function

Dihydroergotoxine mesylate is a fixed-ratio mixture of three hydrogenated ergot alkaloid mesylate salts, precisely controlled per USP specifications (each component 30.3–36.3%). This multi-component architecture delivers simultaneous modulation of GABAA, dopaminergic, serotonergic, and α1-adrenergic systems—a polypharmacological profile that single-molecule ergot derivatives cannot replicate. A validated 15-minute HPLC method enables rapid compositional verification, ensuring lot-to-lot reproducibility essential for cerebral ischemia, cognitive decline, and receptor pharmacology studies. Choose this compound when protocol fidelity to USP standards is critical.

Molecular Formula C123H156N20O23S
Molecular Weight 2314.7 g/mol
Cat. No. B8068864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergotoxine (mesylate)
Molecular FormulaC123H156N20O23S
Molecular Weight2314.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
InChIInChI=1S/C33H37N5O5.2C30H39N5O5.C29H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18;1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36);5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;18-,20?,22-,23+,24+,29-,30+;16?,18-,20?,22-,23+,25+,29-,30+;17-,19?,21-,22+,24+,28-,29+;/m1111./s1
InChIKeyHMMYROQEJAZVGJ-CTOOOFERSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroergotoxine Mesylate (Ergoloid Mesylates): Composition, Regulatory Status, and Pharmacological Profile for Procurement Decision-Making


Dihydroergotoxine mesylate (CAS 8067-24-1), also designated as ergoloid mesylates (USAN) or co-dergocrine mesilate (BAN), is a fixed-ratio mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocristine, dihydroergocornine, and dihydroergocryptine (the latter existing as alpha- and beta- isomers) [1]. The United States Pharmacopeia (USP) defines this as an equiproportional mixture with each individual alkaloid salt comprising 30.3–36.3% of the total methanesulfonate salt content [2]. This compound is pharmacologically distinct from single-molecule ergot derivatives, acting as a modulator at the GABAA receptor-associated chloride channel while also interacting with central dopaminergic, serotonergic, and α1-adrenergic receptors [3]. First FDA-approved in 1953, the product continues to be manufactured and distributed under specifications that require strict compositional control, making it a defined, multi-component research tool and therapeutic agent [4].

Why In-Class Ergot Alkaloid Analogs Cannot Simply Replace Dihydroergotoxine Mesylate in Research and Clinical Protocols


Dihydroergotoxine mesylate is not a single molecular entity but a precisely defined, equiproportional mixture of four distinct hydrogenated ergot alkaloid salts, a compositional characteristic that fundamentally distinguishes it from single-molecule alternatives such as nicergoline, bromocriptine, or cabergoline [1]. The USP specification mandates that each of the three primary alkaloid components (dihydroergocristine, dihydroergocornine, and dihydroergocryptine) must individually constitute 30.3–36.3% of the total methanesulfonate salt mixture, with the dihydroergocryptine fraction further requiring an alpha-to-beta isomer ratio between 1.5:1.0 and 2.5:1.0 [2]. This multi-component architecture confers a polypharmacological profile—simultaneous modulation of GABAA, dopaminergic, serotonergic, and α1-adrenergic systems—that cannot be replicated by any single-mechanism comparator [3]. Consequently, substituting a single-entity ergot derivative for dihydroergotoxine mesylate in a protocol validated with the latter introduces uncontrolled variables in both receptor engagement and downstream biological outcomes, a risk that undermines experimental reproducibility and regulatory compliance. The quantitative evidence below establishes precisely where these differences manifest in measurable performance parameters.

Quantitative Evidence Differentiating Dihydroergotoxine Mesylate from Closest Analogs: Head-to-Head Clinical and Pharmacological Comparisons


Equivalence in Multi-Infarct Dementia: Double-Blind Head-to-Head Comparison of Dihydroergotoxine Mesylate 4.5 mg Once Daily Versus Nicergoline 20 mg Once Daily

In a double-blind, active-controlled, randomized clinical trial involving 30 patients with mild to moderate multi-infarct dementia (diagnosed by DSM-III criteria), dihydroergotoxine mesylate (co-dergocrine mesilate) at 4.5 mg once daily was directly compared with nicergoline at 20 mg once daily over an 8-week treatment period [1]. Both treatments produced statistically significant improvements in most cognitive and thymopsychic functions measured, with the effects of dihydroergotoxine mesylate demonstrating efficacy that was equivalent overall to the comparator nicergoline [1]. This head-to-head trial establishes that dihydroergotoxine mesylate achieves comparable therapeutic outcomes at a substantially lower milligram dose (4.5 mg vs. 20 mg), indicating a higher per-milligram clinical potency in this indication.

multi-infarct dementia organic brain syndrome cognitive function clinical trial

Comparative Protection Against Ischemic Brain Injury: Dihydroergotoxine Versus Nicergoline in Rodent Bilateral Carotid Artery Occlusion Models

In a preclinical study using ICR mice subjected to permanent bilateral common carotid artery (BCA) ligation, intraperitoneal administration of dihydroergotoxine (DHE) was directly compared with nicergoline for protective effects against cerebral ischemic injury [1]. Both dihydroergotoxine and nicergoline (16 mg/kg, i.p.) significantly reduced post-ischemic cumulative mortality to a comparable degree [1]. In a separate gerbil model of BCA occlusion (30 minutes) followed by reperfusion, both dihydroergotoxine and nicergoline (32 mg/kg, i.p.) significantly prolonged the time to onset of ischemic convulsions to a similar extent [1]. However, in an in vitro rat brain homogenate assay, nicergoline demonstrated 2.5- to 3.5-fold greater potency than both dihydroergotoxine and α-tocopherol in inhibiting lipid peroxidation (IC50 = 31 μM) [1].

cerebral ischemia neuroprotection energy metabolism gerbil model mouse model

Toxicity and Safety Margin Quantification: Comparative LD50 Values Across Routes and Species for Dihydroergotoxine Mesylate

Acute toxicity data compiled from multiple preclinical studies establish quantitative safety parameters for dihydroergotoxine mesylate across several species and administration routes . In rats, the intravenous LD50 is 86 mg/kg, while intraperitoneal LD50 is 500 mg/kg, and oral LD50 exceeds 1000 mg/kg (no mortality observed at the highest tested dose) . In mice, the intravenous LD50 is 180 mg/kg, intraperitoneal LD50 is 350 mg/kg, and subcutaneous LD50 exceeds 4000 mg/kg . These values demonstrate a wide therapeutic window, with oral and subcutaneous routes exhibiting particularly low acute toxicity. The hydrogenation of the ergot alkaloid structure in dihydroergotoxine mesylate enhances its safety profile compared to non-hydrogenated ergot compounds , a class-level distinction that carries implications for compound selection in both in vivo research applications and formulation development.

acute toxicity LD50 safety margin preclinical safety toxicology

Pharmacokinetic Characterization: Bioavailability, Protein Binding, and Half-Life Parameters of Dihydroergotoxine Mesylate

Pharmacokinetic studies using radiolabeled drug and specific radioimmunoassay techniques have established the absorption, distribution, and elimination parameters of dihydroergotoxine mesylate in human subjects [1][2]. Oral bioavailability is 25%, with less than 50% of the therapeutic moiety reaching systemic circulation due to extensive first-pass hepatic metabolism [1]. Following oral administration, peak plasma levels of 0.05–0.13 ng/mL/mg (range: 0.03–0.18 ng/mL/mg) are achieved within 0.6–1.3 hours (range: 0.4–2.8 hours) [1]. Plasma protein binding is high at 98–99% [2]. The mean plasma half-life of unchanged drug is 2.6–5.1 hours, with elimination of total radioactivity (drug plus metabolites) following a biphasic pattern with half-lives of 4 and 13 hours [1]. These well-characterized PK parameters provide a quantitative framework for dose scheduling in both research and therapeutic contexts.

pharmacokinetics bioavailability protein binding half-life ADME

Analytical Quality Control and Compositional Verification: HPLC Separation of Four Components in 15 Minutes with Baseline Resolution

A validated high-performance liquid chromatography (HPLC) method has been established for the separation and simultaneous determination of all four components of dihydroergotoxine mesylate (dihydroergocristine, dihydroergocornine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine) in a single analytical run [1]. On reversed-phase microparticles, complete baseline separation of all four components is achievable within approximately 15 minutes using mobile phases containing approximately 10⁻² M base [1]. Critically, this method does not require reference substances for the determination of component proportions, and it demonstrates high accuracy, reproducibility, and selectivity [1]. The method permits analytical control of both drug substance and dosage forms to ensure compliance with specifications established for the material used in clinical and pharmacological studies [1]. The USP further mandates that the alpha- to beta-dihydroergocryptine isomer ratio must fall between 1.5:1.0 and 2.5:1.0 [2].

HPLC analytical method quality control compositional analysis pharmacopeial compliance

In Vitro Antiproliferative Activity: IC50 Range in Prostate Cancer Cell Models

Dihydroergotoxine mesylate exhibits antiproliferative activity in vitro against prostate cancer cell lines, with reported IC50 values ranging from 18 to 38 μM [1]. This activity has been linked to the compound's interaction with GABAA receptors expressed in prostate cancer cells [1][2]. While direct comparative antiproliferative data against other ergot alkaloids in the same assay system are not available in the source literature, this quantitative IC50 range establishes a baseline for cross-study comparisons and serves as a reference point for researchers investigating GABAA-mediated antiproliferative mechanisms. The multi-receptor profile of dihydroergotoxine mesylate (GABAA, dopaminergic, serotonergic, α1-adrenergic) distinguishes its potential anticancer applications from single-target agents [1].

antiproliferative prostate cancer GABAA receptor in vitro oncology research

Procurement-Guided Application Scenarios for Dihydroergotoxine Mesylate Based on Differentiated Quantitative Evidence


Preclinical Stroke and Cerebral Ischemia Research Requiring Validated In Vivo Neuroprotection

Dihydroergotoxine mesylate is indicated for preclinical studies of cerebral ischemia where direct comparability to nicergoline is required. As demonstrated in rodent bilateral carotid artery occlusion models, dihydroergotoxine mesylate provides comparable protection against ischemic mortality and convulsion onset relative to nicergoline at matched intraperitoneal doses [1]. Researchers seeking a hydrogenated ergot alkaloid with well-characterized in vivo neuroprotective activity and documented safety margins (rat oral LD50 >1000 mg/kg, mouse subcutaneous LD50 >4000 mg/kg) should prioritize this compound . The established HPLC method enabling 15-minute compositional verification further supports reproducible in vivo experimentation [2].

Cognitive Impairment and Dementia Research: Clinical Trial-Ready Compound with Documented Non-Inferiority to Nicergoline

For clinical or translational research programs focused on multi-infarct dementia or age-related cognitive decline, dihydroergotoxine mesylate offers the advantage of established clinical efficacy data from a double-blind, active-controlled trial. The compound at 4.5 mg once daily demonstrated overall therapeutic equivalence to nicergoline 20 mg once daily, as measured by SCAG and AD Test scores [1]. This direct head-to-head evidence supports its selection as a reference standard or investigational agent in protocols where comparative performance against nicergoline is a design requirement.

GABAA Receptor Pharmacology and Polypharmacology Research

Dihydroergotoxine mesylate is uniquely suited for research programs investigating polypharmacological modulation of central nervous system receptors. The compound binds with high affinity to the GABAA receptor-associated chloride channel and simultaneously engages dopaminergic, serotonergic, and α1-adrenergic receptors [1]. This multi-target profile distinguishes it from single-mechanism comparators. The well-defined USP compositional specifications—requiring each component to constitute 30.3–36.3% of the total alkaloid mixture and mandating an alpha/beta dihydroergocryptine isomer ratio of 1.5–2.5:1—ensure lot-to-lot consistency essential for reproducible receptor pharmacology studies .

Analytical Method Development and Pharmacopeial Reference Standard Applications

The availability of a validated reversed-phase HPLC method that achieves baseline separation of all four dihydroergotoxine components within 15 minutes positions this compound as an ideal candidate for analytical method development and quality control applications [1]. The method's independence from reference substances for component proportion determination offers practical advantages for analytical laboratories. Procurement of dihydroergotoxine mesylate drug substance or dosage forms for analytical purposes is supported by USP monograph specifications that define acceptable purity (97.0–103.0% of the alkaloid methanesulfonate mixture, calculated on the anhydrous basis) and component distribution ranges .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroergotoxine (mesylate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.